molecular formula C15H19N3OS B2381466 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 1024687-54-4

2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2381466
CAS No.: 1024687-54-4
M. Wt: 289.4
InChI Key: COHOWSCRFQUJCL-UHFFFAOYSA-N
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Description

2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of a thiazole derivative with a diethylamino group and a phenyl group. One common method involves the use of phenacyl bromides, ethyl bromoacetate, or diethyl bromomalonate as starting materials . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-18(4-2)13(12-8-6-5-7-9-12)14(19)17-15-16-10-11-20-15/h5-11,13H,3-4H2,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHOWSCRFQUJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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